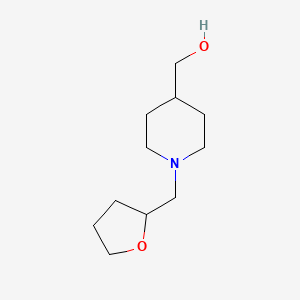

(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol

Description

(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol is a heterocyclic compound featuring a piperidine core substituted at the nitrogen atom with a tetrahydrofuran-2-ylmethyl group and a hydroxymethyl group at the 4-position. The hydroxymethyl group may act as a hydrogen bond donor, influencing interactions in biological or chemical systems.

Properties

IUPAC Name |

[1-(oxolan-2-ylmethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSXHLCAGDJMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically involves:

- Preparation of the tetrahydrofuran-2-ylmethyl moiety or its derivatives.

- Functionalization of the piperidine ring at the 4-position to introduce the hydroxymethyl group.

- Coupling or substitution reactions to attach the tetrahydrofuran-2-ylmethyl substituent at the 1-position of the piperidine ring.

- Protection/deprotection steps to ensure selectivity and yield.

Preparation of the Tetrahydrofuran-2-ylmethyl Fragment

A key precursor, tetrahydrofuran-2-ylmethanol (also referred to as tetrahydrofurfuryl alcohol), can be synthesized and purified via methods involving camphorsulfonic acid derivatives and sulfur oxychloride, followed by esterification and chromatographic purification:

Synthesis of Tetrahydrofuran-3-methanol Derivatives : Using D(+)-10-camphorsulfonic acid and sulfur oxychloride under reflux conditions in methylene dichloride or ethanol solvents, camphorsulfonic acid chloride esters are formed. These esters are then reacted with tetrahydrofurfuryl alcohol and triethylamine at controlled temperatures (around 25 °C) to yield camphorsulfonic acid esters of tetrahydrofuran derivatives. After purification by column chromatography and crystallization, the esters are subjected to reduction or hydrolysis to yield the desired tetrahydrofuran-3-methanol or related alcohols with high purity (>95%) and moderate to good yields (28%-46%) depending on conditions and solvents used.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of camphorsulfonic acid chloride | D(+)-10-camphorsulfonic acid + sulfur oxychloride, reflux at 50-85 °C, 2-6 h | Not specified | Solvent: methylene dichloride or ethanol |

| Esterification with tetrahydrofurfuryl alcohol | Add triethylamine, stir at 25 °C for 6 h | 87-89 | Purification via column chromatography, crystallization |

| Hydrolysis/reduction to S-(+)-tetrahydrofuran-3-methanol | Stir with sodium hydride and phenylcarbinol or methanol, 24-72 h at 25 °C | 28-46 | Purity >95% after purification |

This method provides a stereoselective route to the tetrahydrofuran alcohol moiety, which is crucial for the subsequent coupling steps.

Functionalization of Piperidine Ring and Coupling

The piperidine core with a hydroxymethyl group at the 4-position can be synthesized or obtained via known synthetic routes involving:

- Starting from 4-piperidinecarboxylic acid or related derivatives.

- N-acetylation to protect the nitrogen.

- Friedel-Crafts acylation or other electrophilic substitution to introduce substituents at the 4-position.

- Grignard reactions to introduce hydroxymethyl groups or other side chains.

- Deacetylation to liberate the free amine.

For example, a method for synthesizing α,α-diphenyl-4-piperidinemethanol involves:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| N-acetylation | 4-piperidinecarboxylic acid + acetyl chloride or acetic anhydride, reflux 4-6 h | N-acetylpiperidinecarboxylic acid |

| Friedel-Crafts acylation | N-acetylpiperidineformyl chloride + benzene, catalyzed | N-acetyl-4-benzoylpiperidine |

| Grignard addition | Phenylmagnesium halide addition | N-acetyl-α,α-diphenyl-4-piperidinemethanol |

| Deacetylation | Hydrolysis to remove acetyl group | α,α-diphenyl-4-piperidinemethanol |

While this example is for a diphenyl-substituted piperidinemethanol, the general approach of protecting the nitrogen, functionalizing the 4-position, and then deprotecting applies to preparing the piperidin-4-ylmethanol core of the target compound.

Coupling of Tetrahydrofuran-2-ylmethyl to Piperidin-4-ylmethanol

The attachment of the tetrahydrofuran-2-ylmethyl substituent at the 1-position of the piperidine ring can be achieved by nucleophilic substitution reactions involving:

- Halogenated intermediates on the piperidine nitrogen (e.g., iodo derivatives).

- Reaction with tetrahydrofuran-2-ylmethyl alcohol or its derivatives under basic conditions (e.g., potassium carbonate in acetone).

- Use of protecting groups on the alcohol to improve selectivity and yield.

For instance, in opioid ligand synthesis involving 4-anilidopiperidine scaffolds, the iodo-substituted piperidine intermediate was reacted with piperidine analogues in the presence of potassium carbonate in acetone to yield substituted piperidine derivatives bearing hydroxyl groups.

Summary Table of Preparation Steps

Research Findings and Analysis

- The preparation of the tetrahydrofuran moiety using camphorsulfonic acid derivatives provides a stereoselective and high-purity route, crucial for biological activity in pharmaceutical contexts.

- Protection of the piperidine nitrogen via acetylation enables selective functionalization at the 4-position, preventing side reactions and facilitating subsequent transformations.

- The use of halogenated intermediates (iodo compounds) allows efficient nucleophilic substitution to attach the tetrahydrofuran-2-ylmethyl substituent, a method validated in opioid ligand synthesis.

- The overall synthetic route balances yield, selectivity, and cost-effectiveness, suitable for scale-up and industrial application.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme action and receptor binding.

Medicine: In medicine, this compound has potential applications as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the nitrogen or the heterocyclic ring system.

A. [1-(4-Methylphenylsulfonyl)pyrrolidin-2-yl]methanol ()

- Structure : Pyrrolidine ring (5-membered) with a hydroxymethyl group at C2 and a 4-methylphenylsulfonyl (tosyl) group at N1.

- Key Differences: Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered) in the target compound. Smaller rings may increase ring strain and alter conformational flexibility. Substituent: Tosyl group (electron-withdrawing) vs. tetrahydrofuran-derived substituent (electron-donating ether).

- Hypothetical Properties : Higher lipophilicity (logP) due to the aromatic tosyl group compared to the target compound’s tetrahydrofuran-methyl group.

B. DMPI and CDFII ()

- Structures :

- DMPI : Piperidin-4-yl linked to a methylindole and 2,3-dimethylphenylmethyl group.

- CDFII : Piperidin-4-yl with a 2-chlorophenyl and fluorinated indole.

- Key Differences :

- Substituent Complexity : Bulky aromatic groups in DMPI/CDFII vs. the smaller tetrahydrofuran-methyl group in the target compound. Bulky groups may enhance binding to hydrophobic pockets in proteins (e.g., MRSA targets) but reduce solubility .

- Biological Activity : DMPI and CDFII exhibit antibacterial synergy with carbapenems, suggesting that aromatic substituents are critical for targeting bacterial membranes or enzymes. The target compound’s lack of such groups may limit antibacterial utility but improve CNS permeability.

C. [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol ()

- Structure: Piperidin-4-ylmethanol with a 2-chlorobenzyl group at N1.

- Key Differences :

- Substituent : Chlorobenzyl (electron-withdrawing, lipophilic) vs. tetrahydrofuran-methyl (electron-donating, polar). The chloro group may increase metabolic stability but introduce toxicity risks.

- Safety Profile : The chlorobenzyl derivative requires stringent handling (e.g., P264: wash skin thoroughly; P305: IF IN EYES), suggesting similar precautions may apply to the target compound due to the reactive hydroxymethyl group .

D. Trifluoromethyl-Substituted Piperidin-4-ol ()

- Structure : Piperidin-4-ol with a trifluoromethylphenyl and cyclopentylamide group.

- Key Differences :

- Substituent : Trifluoromethyl (highly lipophilic, metabolically stable) vs. hydroxymethyl (polar, reactive). The trifluoromethyl group enhances membrane permeability but may reduce aqueous solubility.

Comparative Data Table

*Molecular weights estimated using atomic masses.

Research Implications

- Biological Activity : Bulky aromatic groups (e.g., DMPI/CDFII) correlate with antibacterial effects, while polar substituents (e.g., tetrahydrofuran-methyl) may favor CNS-targeted applications due to improved blood-brain barrier penetration .

- Solubility and Reactivity : The target compound’s ether-linked substituent likely enhances aqueous solubility compared to chlorobenzyl or tosyl derivatives, making it suitable for formulation in polar solvents.

- Safety : Reactive hydroxymethyl groups (common in and the target compound) necessitate precautions against inhalation or dermal exposure .

Biological Activity

(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol is a chemical compound characterized by its unique structure, which includes a piperidine ring and a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and biochemical interactions.

Chemical Structure and Properties

The molecular formula of this compound is C11H21NO2, with a molecular weight of approximately 199.29 g/mol. The compound features a hydroxyl group attached to the piperidine ring, which may play a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO2 |

| Molecular Weight | 199.29 g/mol |

| Canonical SMILES | C1CC(OC1)CN2CCC(CC2)CO |

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Receptor Interaction : The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly those involved in central nervous system signaling. This aligns with the behavior of other piperidine derivatives known for their pharmacological effects.

- Enzyme Modulation : Preliminary studies indicate that this compound may interact with key enzymes such as lactate dehydrogenase, influencing metabolic pathways critical for cellular function.

- Cell Signaling Pathways : The compound has been shown to affect cell signaling pathways related to stress responses and metabolic regulation, indicating its potential role in modulating cellular activities under various physiological conditions.

Biological Activity Studies

Research has focused on the compound's pharmacological properties through various in vitro and in vivo studies:

In Vitro Studies

In laboratory settings, this compound demonstrated significant effects on cell viability and proliferation across different cell lines. For instance:

- Cell Viability Assays : The compound was tested on cancer cell lines, showing dose-dependent inhibition of cell growth.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

- Efficacy in Disease Models : In models of neurodegenerative diseases, this compound exhibited neuroprotective effects, suggesting its utility in treating conditions like Alzheimer's disease.

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results in protecting neuronal cells from oxidative stress-induced apoptosis .

- Antimicrobial Activity : Research indicated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)methanol, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving piperidine derivatives and tetrahydrofuran intermediates. For example:

- Step 1 : Use (R)-2-methyl-CBS-oxazaborolidine and BH₃·SMe₂ for stereoselective reduction of ketones (e.g., piperidin-4-yl intermediates) .

- Step 2 : Protect hydroxyl groups with dihydropyran (DHP) and PPTS in dichloromethane (DCM) .

- Step 3 : Deprotection using trifluoroacetic acid (TFA) in DCM at controlled temperatures .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) .

- FTIR : Confirm hydroxyl (-OH) and ether (C-O-C) functional groups via peaks at ~3300 cm⁻¹ and 1100 cm⁻¹, respectively .

- X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for structurally similar piperidine derivatives .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, masks, protective eyewear) to avoid skin/eye contact and inhalation .

- Store waste in sealed containers and dispose via certified hazardous waste facilities due to potential toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., tetrahydrofuran moiety, piperidine methylation) and assess changes in bioactivity .

- In Silico Modeling : Use molecular docking to predict binding affinity to targets (e.g., GPCRs, enzymes) .

- In Vitro Assays : Test derivatives for cytotoxicity (MTT assay) or receptor binding (radioligand displacement) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

- Case Study : If NMR suggests axial chirality but XRD shows equatorial conformation:

- Re-analysis : Verify sample purity via HPLC and repeat XRD under varied crystallization conditions .

- Dynamic NMR : Probe temperature-dependent conformational changes to explain discrepancies .

Q. How can chiral synthesis of this compound be achieved, and what catalysts are effective?

- Stereoselective Methods :

- Use CBS-oxazaborolidine catalysts for asymmetric reduction of ketones, achieving >90% enantiomeric excess (ee) .

- Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and validate ee .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Process Chemistry Considerations :

- Catalyst Loading : Optimize CBS-oxazaborolidine catalyst ratios to minimize cost without compromising ee .

- Solvent Selection : Replace THF with greener solvents (e.g., 2-MeTHF) to improve scalability and reduce environmental impact .

Q. How can degradation pathways of this compound be studied under physiological conditions?

- Experimental Design :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions .

- LC-MS Analysis : Identify degradation products and propose mechanisms (e.g., hydroxylation, ring-opening) .

Key Challenges and Recommendations

- Synthetic Complexity : Multi-step routes require rigorous intermediate purification. Use flash chromatography or preparative HPLC .

- Data Reproducibility : Standardize reaction conditions (e.g., solvent drying, inert atmosphere) to minimize batch-to-batch variability .

- Safety Compliance : Adopt gloveboxes for air-sensitive steps and maintain OSHA-compliant exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.